molecular formula C8H10F2N2O B8473586 6-(Difluoromethoxy)-2,5-dimethylpyridin-3-amine

6-(Difluoromethoxy)-2,5-dimethylpyridin-3-amine

Cat. No. B8473586
M. Wt: 188.17 g/mol
InChI Key: GXMVPALWHCNGRB-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-2,5-dimethylpyridin-3-amine is a useful research compound. Its molecular formula is C8H10F2N2O and its molecular weight is 188.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Difluoromethoxy)-2,5-dimethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Difluoromethoxy)-2,5-dimethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(Difluoromethoxy)-2,5-dimethylpyridin-3-amine

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine

InChI

InChI=1S/C8H10F2N2O/c1-4-3-6(11)5(2)12-7(4)13-8(9)10/h3,8H,11H2,1-2H3

InChI Key

GXMVPALWHCNGRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1OC(F)F)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alternate route. To a solution of 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine (1.00 g, 4.58 mmol) in EtOH (40 mL) and acetic acid (4 mL) was added iron powder (1.26 g, 22.9 mmol). The reaction mixture was heated at a vigorous reflux with the aid of a heating mantle in a flask without a stir bar. After 1.75 h, the reaction mixture was cooled to room temperature and the iron powder was removed by filtration through a pad of Celite. The filtrate was concentrated and the residue was transferred to a separatory funnel containing saturated aqueous NaHCO3 (50 mL). The aqueous layer was extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated. The residue was purified by MPLC on silica gel (20%→50% ethyl acetate in hexanes) to afford 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (774 mg, 90% yield) as a pale yellow solid identical to that prepared by Method A: mp 38.4-39.4° C.; 1H NMR (400 MHz, CDCl3) δ 7.35 (t, J=74.5 Hz, 1H), 6.82 (s, 1H), 2.26 (s, 3H), 2.14 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 149.6, 137.4, 137.1, 127.4, 119.0, 115.0 (J=251.3 Hz), 19.3, 14.8; LRMS (ESI) m/e 189.0 [(M+H)+, calcd for C8H11N2OF2 189.1].
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.26 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine (33.4 g, 153 mmol) from Part F in methylene chloride (100 mL) and ethanol (600 mL) was added 10% palladium on charcoal (3.3 g). The resulting suspension was hydrogenated on a Parr device at 40 psi H2 for 1 h. TLC was used to monitor the reaction. Additional 3.3 g of palladium on charcoal were added hourly until no starting material remained. A total of 13.2 g of Pd/C was added. The reaction mixture was kept under an H2 atmosphere for 2 h after the last addition of catalyst. The reaction mixture was filtered through Celite and sand and the collected solids were washed with ethyl acetate (2×100 mL). The filtrate was concentrated in vacuo to give a grey oil, which was purified by column chromatography on silica gel (35%→50% ethyl acetate in hexanes) to furnish 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (25.7 g, 89% yield) as a pale yellow oil which solidified upon cooling in a refrigerator. The product was recrystallized from hexanes below 0° C. to afford white needles: mp 40-42° C.; 1H NMR (400 MHz, CDCl3) δ 7.35 (t, J=74.0 Hz, 1H), 6.84 (s, 1H), 2.27 (s, 3H), 2.15 (s, 3H); LRMS (ESI) m/e 189.2 [(M+H)+, calcd for C8H11N2OF2 189.1].
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
13.2 g
Type
catalyst
Reaction Step Three

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